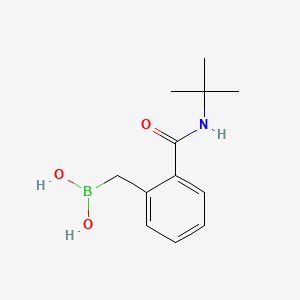

2-(Tert-butylcarbamoyl)benzylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Tert-butylcarbamoyl)benzylboronic acid is an organic compound with the molecular formula C12H18BNO3 It is a boronic acid derivative, characterized by the presence of a benzyl group attached to a boronic acid moiety, with a tert-butylcarbamoyl substituent on the benzyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylcarbamoyl)benzylboronic acid typically involves the reaction of benzylboronic acid with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product. Purification of the product is achieved through techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

2-(Tert-butylcarbamoyl)benzylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield boronic esters, while substitution reactions can introduce various functional groups onto the benzyl ring.

Aplicaciones Científicas De Investigación

2-(Tert-butylcarbamoyl)benzylboronic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Biology: The compound can be used in the development of boron-containing drugs or as a probe in biological assays.

Industry: It may be used in the production of advanced materials or as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-(Tert-butylcarbamoyl)benzylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols, hydroxyl groups, or other nucleophiles, making it useful in enzyme inhibition or as a molecular probe. The tert-butylcarbamoyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: Lacks the tert-butylcarbamoyl group, making it less sterically hindered.

Benzylboronic acid: Similar structure but without the tert-butylcarbamoyl substituent.

2-(Methoxycarbonyl)benzylboronic acid: Contains a methoxycarbonyl group instead of a tert-butylcarbamoyl group.

Uniqueness

2-(Tert-butylcarbamoyl)benzylboronic acid is unique due to the presence of the tert-butylcarbamoyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity. This makes it particularly useful in applications where controlled reactivity is desired, such as in the development of selective enzyme inhibitors or advanced materials.

Actividad Biológica

2-(Tert-butylcarbamoyl)benzylboronic acid, a boronic acid derivative, has garnered attention in pharmaceutical research due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in the development of enzyme inhibitors, particularly in the context of β-lactamase inhibition and cancer therapy.

Chemical Structure and Properties

The compound's structure is characterized by a benzyl group attached to a boronic acid functional group and a tert-butylcarbamoyl moiety. This configuration enhances its solubility and reactivity, which are critical for its biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H18BNO2 |

| Molecular Weight | 233.10 g/mol |

| CAS Number | 1256345-93-3 |

| Solubility | Soluble in organic solvents |

This compound acts primarily as an inhibitor of certain enzymes, particularly those involved in the hydrolysis of β-lactam antibiotics. Its mechanism involves the formation of a covalent bond with the active site serine residue of β-lactamases, thereby preventing the enzymatic breakdown of antibiotics.

Key Mechanisms:

- Enzyme Inhibition : The compound targets β-lactamases, which are responsible for antibiotic resistance in various bacteria.

- Reversible Binding : The interaction is characterized by reversible covalent bonding, allowing for potential therapeutic applications where temporary inhibition is desirable.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit significant antimicrobial properties. They have been shown to inhibit both Gram-positive and Gram-negative bacteria by targeting β-lactamases.

- In vitro Studies : Laboratory studies have demonstrated that this compound can restore the efficacy of β-lactam antibiotics against resistant strains by inhibiting the corresponding β-lactamases.

Case Studies

- Study on β-Lactamase Inhibition : A study published in Antimicrobial Agents and Chemotherapy demonstrated that boronic acid derivatives effectively inhibited class A and class C β-lactamases. The study highlighted that compounds similar to this compound could significantly enhance the activity of penicillins against resistant strains .

- Cancer Research Applications : In cancer biology, boronic acids have been explored for their potential in targeting proteasomes and other cellular pathways involved in tumor growth. A recent publication discussed how modifications to boronic acid structures could improve selectivity and potency against prostate-specific antigens (PSA), suggesting that similar strategies could be applied to this compound .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, general trends observed in boronic acids include:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue distribution due to lipophilicity.

- Metabolism : Likely undergoes metabolic processes similar to other boron-containing compounds.

- Excretion : Primarily renal excretion after conjugation with glucuronic acid.

Research Findings

Recent advancements have focused on optimizing the structure of boronic acids to enhance their biological activity. The following table summarizes key findings related to the biological activity of similar compounds:

Propiedades

IUPAC Name |

[2-(tert-butylcarbamoyl)phenyl]methylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-12(2,3)14-11(15)10-7-5-4-6-9(10)8-13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSROIZKFPZUBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=CC=CC=C1C(=O)NC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681631 |

Source

|

| Record name | {[2-(tert-Butylcarbamoyl)phenyl]methyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-93-3 |

Source

|

| Record name | {[2-(tert-Butylcarbamoyl)phenyl]methyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.